molecular formula C12H17NO6S B2576403 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 637320-91-3

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2576403
CAS No.: 637320-91-3
M. Wt: 303.33
InChI Key: VPKVVMTURZZXSE-UHFFFAOYSA-N
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Description

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C12H17NO6S and a molecular weight of 303.33 g/mol This compound is characterized by the presence of a benzoic acid core substituted with a bis(2-hydroxyethyl)sulfamoyl group and a methyl group

Preparation Methods

The synthesis of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with bis(2-hydroxyethyl)amine and a sulfonylating agent under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)sulfamoyl moiety can be oxidized to form corresponding ketones or aldehydes under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane, acetonitrile, or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The benzoic acid core can participate in various biochemical reactions, modulating the activity of enzymes, receptors, or signaling pathways involved in cellular processes.

Comparison with Similar Compounds

5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-9-2-3-10(8-11(9)12(16)17)20(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVVMTURZZXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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